2-Chloro-4-fluorophenol

Catalog No.
S1536188
CAS No.
1996-41-4
M.F
C6H4ClFO
M. Wt
146.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluorophenol

CAS Number

1996-41-4

Product Name

2-Chloro-4-fluorophenol

IUPAC Name

2-chloro-4-fluorophenol

Molecular Formula

C6H4ClFO

Molecular Weight

146.54 g/mol

InChI

InChI=1S/C6H4ClFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H

InChI Key

IGYXYGDEYHNFFT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)O

Canonical SMILES

C1=CC(=C(C=C1F)Cl)O

The primary application of 2-Chloro-4-fluorophenol in scientific research is in the enzymatic production of fluorocatechols. Fluorocatechols are a class of aromatic compounds with two hydroxyl groups (-OH) and a fluorine atom (-F) attached to a benzene ring. These compounds possess various potential applications, including pharmaceuticals, agrochemicals, and materials science [].

2-Chloro-4-fluorophenol is an organic compound with the molecular formula C6_6H4_4ClF O and a molecular weight of approximately 146.55 g/mol. It is characterized by a phenolic structure where a chlorine atom and a fluorine atom are substituted at the 2 and 4 positions, respectively, of the phenol ring. This compound is typically a white to light yellow solid at room temperature, with a melting point around 23 °C and a boiling point of approximately 171-172 °C .

Typical of substituted phenols. Notably, it can undergo electrophilic substitution reactions, where the chlorine and fluorine substituents influence the reactivity of the aromatic ring. The presence of these electronegative groups can enhance nucleophilic attack at other positions on the ring, leading to products such as:

  • Nitration: Reaction with nitric acid can introduce nitro groups.
  • Alkylation: Reaction with alkyl halides under basic conditions can yield alkyl-substituted derivatives.
  • Reduction: Reduction reactions can convert the compound into corresponding amines or other functional groups.

2-Chloro-4-fluorophenol exhibits notable biological activities, including antimicrobial properties. Studies have indicated that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in pharmaceutical applications. Additionally, its structure suggests potential interactions with biological targets involved in various signaling pathways, although specific mechanisms remain to be fully elucidated .

The synthesis of 2-chloro-4-fluorophenol primarily involves chlorination of 4-fluorophenol. Key methods include:

  • Direct Chlorination: Chlorine gas is reacted with 4-fluorophenol at temperatures ranging from 0 °C to 180 °C without catalysts, achieving high selectivity for the 2-position substitution .
  • Chlorination in Aqueous Medium: A process involving sulfuryl chloride in water has been reported, yielding high purity products .
  • Multi-step Synthesis: Alternative routes involve several steps including nitration and subsequent reduction processes .

2-Chloro-4-fluorophenol finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients due to its biological activity.
  • Agricultural Chemicals: Its antimicrobial properties make it useful in developing pesticides or herbicides.
  • Chemical Research: It is utilized in studies related to chemical reactivity and synthesis methodologies.

Research on interaction studies has focused on how 2-chloro-4-fluorophenol interacts with biological systems and other chemical compounds. Its ability to act as an electrophile allows it to participate in nucleophilic substitution reactions with various nucleophiles, influencing its reactivity profile. Additionally, studies have shown that its chlorinated and fluorinated nature can affect its solubility and bioavailability, which are critical factors in drug design and environmental impact assessments .

Several compounds share structural similarities with 2-chloro-4-fluorophenol. Here are comparisons highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-FluorophenolFluorine at position 4Lacks chlorine substitution at position 2
2-ChlorophenolChlorine at position 2No fluorine substitution; different reactivity
3-Chloro-4-fluorophenolChlorine at position 3Different substitution pattern affecting reactivity
2-Bromo-4-fluorophenolBromine instead of chlorine at position 2Different halogen; influences biological activity

The unique combination of both chlorine and fluorine substituents in 2-chloro-4-fluorophenol results in distinct physical and chemical properties compared to these similar compounds. These differences can lead to varied applications in pharmaceuticals and agrochemicals.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1996-41-4

Wikipedia

2-Chloro-4-fluorophenol

Dates

Modify: 2023-08-15

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